molecular formula C18H15FN2O3 B2857665 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide CAS No. 953251-24-6

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide

Cat. No. B2857665
CAS RN: 953251-24-6
M. Wt: 326.327
InChI Key: KGZJDZJQXTVQMW-UHFFFAOYSA-N
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Description

The compound “N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide” is a complex organic molecule that contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is substituted with a 4-fluorophenyl group and a methoxybenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the fluorophenyl group, and the methoxybenzamide group. The fluorine atom on the phenyl ring would be expected to have a strong electronegative effect, potentially influencing the chemical behavior of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom and the methoxy group in this compound could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis of Novel Derivatives

The compound can be used in the synthesis of novel azo-isoxazoline derivatives . These derivatives are synthesized via 1,3-dipolar cycloaddition using sodium dichloroisocyanurate (SDIC) as an eco-friendly and inexpensive oxidizing agent under ultrasound cavitation in water as a green solvent .

Anti-Cancer Agents

Isoxazole hybrids of the compound have been tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 . Some of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide .

Molecular Docking Studies

Molecular docking studies with EGFR have been conducted to strengthen the in vitro anticancer activity of the compound .

Antibacterial Activity

The compound has potential antibacterial activity . This is due to the presence of the 1,4-benzoxazine and isoxazole rings in its structure .

Antithrombotic Activity

The compound may have antithrombotic activity . This is also attributed to the presence of the 1,4-benzoxazine and isoxazole rings in its structure .

Anticonvulsant Activity

The compound may have anticonvulsant activity . This is due to the presence of the 1,4-benzoxazine and isoxazole rings in its structure .

Anti-Inflammatory Activity

The compound may have anti-inflammatory activity . This is due to the presence of the 1,4-benzoxazine and isoxazole rings in its structure .

Antidiabetic Properties

The compound may have antidiabetic properties . This is due to the presence of the 1,4-benzoxazine and isoxazole rings in its structure .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If it shows promising activity in a particular area (for example, as a potential drug), then future research could focus on optimizing its activity, studying its mechanism of action, and assessing its safety and efficacy .

properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-23-16-8-4-13(5-9-16)18(22)20-11-15-10-17(24-21-15)12-2-6-14(19)7-3-12/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZJDZJQXTVQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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